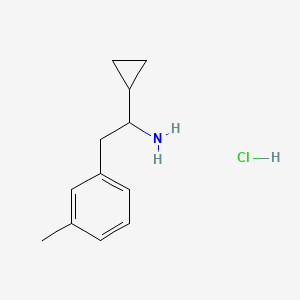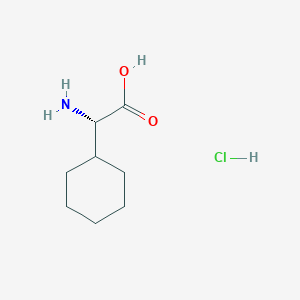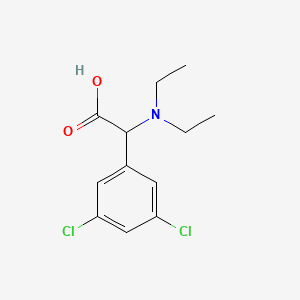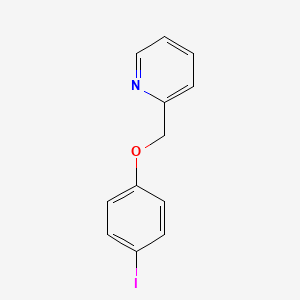![molecular formula C20H22Cl2N2O3 B1525608 Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1353878-14-4](/img/structure/B1525608.png)
Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
説明
“Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate”, also known as CPPC, is a chemical compound with the CAS Number: 1353878-14-4 . It has a molecular weight of 409.31 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22Cl2N2O3/c21-16-6-7-18 (17 (22)12-16)23-14-20 (26)8-10-24 (11-9-20)19 (25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 409.31 . It is solid in physical form . The compound’s IUPAC name is benzyl 4- [ (2,4-dichloroanilino)methyl]-4-hydroxy-1-piperidinecarboxylate .科学的研究の応用
Synthesis of Substituted Acridine-4-carboxylic Acids and Anticancer Drug DACA
A new synthesis route for substituted acridine-4-carboxylic acids, which are precursors to the clinical anticancer drug DACA, has been reported. This method avoids the use of irritant acids and provides a new pathway for the development of anticancer medications (Gamage et al., 1997).
Nitroxide-Mediated Photopolymerization
An alkoxyamine compound bearing a chromophore group has been proposed for nitroxide-mediated photopolymerization (NMP2), highlighting its application in polymer science for generating polymers with specific properties under UV irradiation (Guillaneuf et al., 2010).
Affinity for Acetylcholine Receptors
Research into the chemical structure and affinity for postganglionic acetylcholine receptors of the guinea-pig ileum has been conducted, indicating potential applications in the development of drugs targeting the nervous system (Abramson et al., 1974).
Potential Nootropic Agents
Synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored, with implications for creating new nootropic agents, substances that may improve cognitive function (Valenta et al., 1994).
Antioxidant Activity of 4-Methylcoumarins
A study on the synthesis and antioxidant activity of selected 4-methylcoumarins opens pathways for their use in therapy and food preservation, expanding the knowledge on valuable biological activities of this group of compounds (Ćavar et al., 2009).
Metabolism of Phenolic Compounds by Methanogenic Consortium
The carboxylation and dehydroxylation of phenolic compounds by an anaerobic consortium under methanogenic conditions have been studied, indicating applications in environmental biotechnology and waste treatment (Bisaillon et al., 1993).
Safety and Hazards
特性
IUPAC Name |
benzyl 4-[(2,4-dichloroanilino)methyl]-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTQOAISVQMEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)Cl)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B1525539.png)



![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)
